An In-depth Technical Guide to the Chemical Properties of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid for Research
An In-depth Technical Guide to the Chemical Properties of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a bifunctional organic compound that has garnered interest in medicinal chemistry and materials science. Its rigid diaryl sulfone backbone, coupled with a reactive carboxylic acid moiety, makes it a versatile building block for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in drug discovery and materials development.
Physicochemical Properties
The unique arrangement of a sulfonyl group, a carboxylic acid, and a chlorinated phenyl ring imparts specific physicochemical characteristics to the molecule. These properties are crucial for its handling, reactivity, and potential biological and material applications.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₉ClO₄S | [1] |
| Molecular Weight | 296.73 g/mol | [2] |
| Melting Point | 274.1-275.3 °C | |
| pKa (predicted) | 3.36 ± 0.10 | |
| LogP (predicted) | 2.871 | [2] |
| Water Solubility (predicted) | Log₁₀(S) = -3.58 mol/L | [2] |
Solubility Profile
While quantitative solubility data in various solvents is not extensively reported in the literature, a qualitative assessment can be made based on its structure. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is expected to be sparingly soluble in water due to the large hydrophobic diaryl sulfone core, though the carboxylic acid group provides some polarity. It is anticipated to have better solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and possibly in alcohols like ethanol and methanol, particularly upon heating. Its solubility in nonpolar solvents like hexanes is expected to be low.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is essential for its identification and for monitoring reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (DMSO-d₆, 400 MHz): The spectrum would likely show a complex pattern in the aromatic region (δ 7.5-8.5 ppm). The protons on the benzoic acid ring and the chlorophenyl ring will appear as doublets or multiplets, with their chemical shifts influenced by the electron-withdrawing sulfonyl and carboxylic acid groups. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ > 12 ppm), which is exchangeable with D₂O.
Expected ¹³C NMR (DMSO-d₆, 101 MHz): The ¹³C NMR spectrum would display signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (δ > 165 ppm). The aromatic carbons would appear in the range of δ 120-145 ppm. The carbon atoms directly attached to the sulfonyl group and the chlorine atom would show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid will exhibit characteristic absorption bands for its functional groups. While a specific spectrum with peak assignments for the parent compound is not widely published, the following absorptions are expected based on its structure:
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O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
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C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.
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S=O stretch (sulfonyl): Two strong absorption bands, one asymmetric and one symmetric, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
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C-Cl stretch: An absorption in the fingerprint region, typically between 800-600 cm⁻¹.
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Aromatic C-H and C=C stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is available in the NIST WebBook.[1] The molecular ion peak ([M]⁺) would be observed at m/z 296, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at m/z 298 with an intensity of about one-third of the molecular ion peak).
Plausible Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small molecules and radicals. Key fragmentation pathways could include:
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Loss of the hydroxyl radical (•OH) from the carboxylic acid group to give a fragment at m/z 279.
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Loss of the carboxyl group (•COOH) to give a fragment at m/z 251.
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Cleavage of the C-S bonds, leading to fragments corresponding to the chlorophenylsulfonyl cation (m/z 175) and the carboxyphenyl radical, or the carboxyphenyl cation (m/z 121) and the chlorophenylsulfonyl radical.
Synthesis and Purification
4-[(4-Chlorophenyl)sulfonyl]benzoic acid is typically synthesized in a two-step process starting from the Friedel-Crafts sulfonylation of chlorobenzene.[3]
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-chloro-4-(p-tolylsulfonyl)benzene
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To a stirred solution of chlorobenzene, add aluminum chloride (AlCl₃) as a catalyst.
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Slowly add p-toluenesulfonyl chloride at room temperature.
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Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
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Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-chloro-4-(p-tolylsulfonyl)benzene.
Step 2: Oxidation to 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
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Dissolve the crude 1-chloro-4-(p-tolylsulfonyl)benzene in glacial acetic acid.
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Add a strong oxidizing agent, such as chromium trioxide (CrO₃), in portions while monitoring the temperature.
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Heat the reaction mixture at reflux for several hours until the oxidation is complete.
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Cool the mixture and pour it into water to precipitate the product.
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Filter the solid, wash thoroughly with water to remove any remaining acid and chromium salts.
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The crude 4-[(4-Chlorophenyl)sulfonyl]benzoic acid can be further purified by recrystallization.
Purification
Recrystallization is the most common method for purifying the final product. A suitable solvent system would be a polar solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature, such as ethanol, acetic acid, or a mixture of ethanol and water.
Chemical Reactivity
The reactivity of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is dominated by its two functional groups: the carboxylic acid and the diaryl sulfone.
Reactions of the Carboxylic Acid Group
The carboxylic acid group is the more reactive of the two functional groups and can undergo a variety of transformations.
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Amide Formation: This is the most reported reaction for this compound, where it is used as a precursor for synthesizing a range of amide derivatives. The carboxylic acid is typically first converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride can then be reacted with various primary or secondary amines to form the corresponding amides. This reaction is fundamental in drug discovery for creating libraries of compounds for biological screening.[3][4]
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Esterification: The carboxylic acid can be esterified under acidic conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of strong acid) or by conversion to the acyl chloride followed by reaction with an alcohol.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Diaryl Sulfone Group and Aromatic Rings
The diaryl sulfone group is generally stable and less reactive than the carboxylic acid. The sulfonyl group is strongly electron-withdrawing, which deactivates both aromatic rings towards electrophilic aromatic substitution.
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Electrophilic Aromatic Substitution: Due to the deactivating nature of the sulfonyl group, electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the aromatic rings would require harsh reaction conditions and would be expected to proceed slowly. The substitution would be directed to the meta position relative to the sulfonyl group.
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Nucleophilic Aromatic Substitution: The electron-withdrawing sulfonyl group activates the aromatic rings towards nucleophilic aromatic substitution, particularly the ring that does not contain the carboxylic acid group. However, the chlorine atom is not on an activated position (ortho or para to the sulfonyl group), so its substitution by a nucleophile would still be challenging.
Applications in Research
Drug Discovery and Medicinal Chemistry
The primary reported application of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is as a scaffold in medicinal chemistry. Its derivatives, particularly amides synthesized from the carboxylic acid group, have been investigated for their potential biological activities.
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Antimicrobial Agents: Several studies have reported the synthesis of N-acyl-α-amino acid derivatives of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, which have shown moderate antimicrobial activity against Gram-positive bacteria and antibiofilm potential.[3][4] The diaryl sulfone moiety is a known pharmacophore in various therapeutic agents, and its combination with amino acid residues offers a strategy for developing new antimicrobial compounds.
Potential in Materials Science
While specific examples of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid being used in materials science are not prevalent in the literature, its rigid, bifunctional nature suggests potential applications.
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Metal-Organic Frameworks (MOFs): As a dicarboxylic acid analogue, it could potentially be used as an organic linker in the synthesis of MOFs. The rigid diaryl sulfone backbone could lead to the formation of porous structures with high thermal and chemical stability. The presence of the sulfonyl group and the chlorine atom could also be used to fine-tune the properties of the resulting MOF, such as its polarity and catalytic activity.
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Polymers: The carboxylic acid group allows for its incorporation into polyesters and polyamides through condensation polymerization. The rigid and bulky diaryl sulfone unit in the polymer backbone could enhance the thermal stability and mechanical properties of the resulting materials.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Note: This safety information is provided as a guideline and should be supplemented with a thorough risk assessment before handling this chemical.
References
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
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4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. PMC. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]
-
Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. NIST WebBook. [Link]
-
(PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. [Link]
-
Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). Cheméo. [Link]
Sources
- 1. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 2. Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. mdpi.com [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
